Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride is a chemical compound classified under the category of diazaspiro compounds, which are characterized by their unique spirocyclic structures containing nitrogen atoms. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals aimed at treating various diseases, including hyperproliferative disorders such as cancer.
Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride falls under the broader classification of organic compounds, specifically within the category of heterocyclic compounds due to the presence of nitrogen atoms in its structure. It is also categorized as a carboxylate derivative due to the presence of a carboxylic acid functional group.
The synthesis of Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride typically involves several steps that can include the formation of the spirocyclic structure followed by functionalization to introduce the carboxylate group.
The synthesis may utilize techniques such as high-performance liquid chromatography (HPLC) for monitoring reaction progress and purification steps like recrystallization to obtain pure compounds .
The molecular formula of Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride is , with a molecular weight of approximately 168.28 g/mol. The structure features a spirocyclic arrangement with two nitrogen atoms incorporated into the ring system.
The compound's structural data can be represented in various formats including InChI keys and SMILES notation for computational modeling and database searching:
Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride can participate in several chemical reactions typical for diazaspiro compounds:
These reactions are often carried out under controlled conditions using solvents like dichloromethane or methanol and catalysts such as palladium on carbon for hydrogenation steps .
Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride has been shown to inhibit geranylgeranyltransferase I (GGTase I), an enzyme involved in protein prenylation processes critical for cell signaling pathways related to cancer proliferation.
By blocking GGTase I activity, this compound leads to downstream effects on proteins such as YAP1 and TAZ, which are implicated in oncogenic signaling pathways. This mechanism suggests potential therapeutic applications in oncology .
Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride has promising applications in:
This compound exemplifies the potential of diazaspiro compounds in medicinal chemistry and highlights ongoing research into their therapeutic applications.
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8